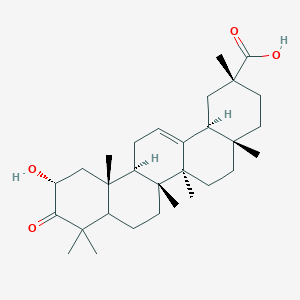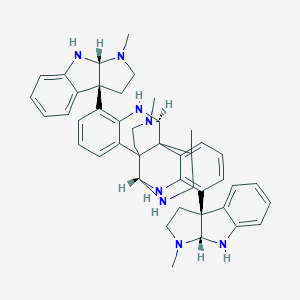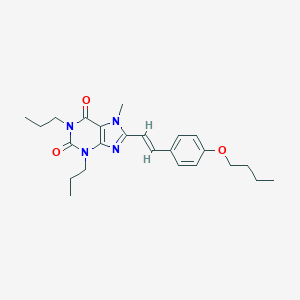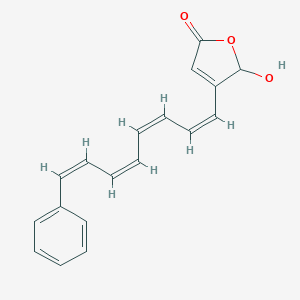![molecular formula C18H15ClSi B233679 (E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid CAS No. 141847-13-4](/img/structure/B233679.png)
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid is a chemical compound with the molecular formula C20H35O4. It is an ester derivative of butanedioic acid (succinic acid) and is characterized by the presence of a dodecenyl group and a 2-methylpropyl group. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester typically involves the esterification of butanedioic acid with dodecenyl alcohol and 2-methylpropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester is carried out in large-scale reactors. The process involves the continuous addition of reactants and catalysts, with the reaction mixture being constantly stirred and heated. The ester is then separated from the reaction mixture using techniques such as distillation or extraction.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the manufacture of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of butanedioic acid, dodecenyl-, mono(2-methylpropyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butanedioic acid and the corresponding alcohols, which can then participate in various biochemical processes. The dodecenyl group may interact with lipid membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, bis(2-methylpropyl) ester: Similar structure but with two 2-methylpropyl groups instead of one dodecenyl group.
Butanedioic acid, dodecenyl-, bis(2-methylpropyl) ester: Contains two 2-methylpropyl groups and one dodecenyl group.
Butanedioic acid, dodecenyl-, mono(ethyl) ester: Similar structure but with an ethyl group instead of a 2-methylpropyl group.
Uniqueness
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid is unique due to the presence of both a dodecenyl group and a 2-methylpropyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it suitable for specific industrial and research applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
141847-13-4 |
|---|---|
Molecular Formula |
C18H15ClSi |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(E)-2-[2-(2-methylpropoxy)-2-oxoethyl]tetradec-8-enoic acid |
InChI |
InChI=1S/C20H36O4/c1-4-5-6-7-8-9-10-11-12-13-14-18(20(22)23)15-19(21)24-16-17(2)3/h8-9,17-18H,4-7,10-16H2,1-3H3,(H,22,23)/b9-8+ |
InChI Key |
CTQNIJLFRBJWKZ-CMDGGOBGSA-N |
SMILES |
CCCCCC=CCCCCCC(CC(=O)OCC(C)C)C(=O)O |
Isomeric SMILES |
CCCCC/C=C/CCCCCC(CC(=O)OCC(C)C)C(=O)O |
Canonical SMILES |
CCCCCC=CCCCCCC(CC(=O)OCC(C)C)C(=O)O |
Synonyms |
A mixture of: isobutyl hydrogen 2-(α-2,4,6-trimethylnon-2-enyl)succinate isobutyl hydrogen 2-(-2,4,6-trimetyhylnon-2-enyl)succinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)



![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)







![(4S)-2,2-difluoro-N,6-dimethyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]-3-oxoheptanamide](/img/structure/B233814.png)
